N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride is a complex organic compound with a unique structure that includes a naphthalene ring, an amino group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-naphthylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- Methamnetamine
- 1-Naphthalen-2-yl-ethylamine
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H19ClN4O2 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-4-methyl-5-oxopyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N4O2.ClH/c1-22-11-16(20-10-17(22)23)18(24)21-15(9-19)14-7-6-12-4-2-3-5-13(12)8-14;/h2-8,10-11,15H,9,19H2,1H3,(H,21,24);1H |
InChI Key |
MQLZGAMKOZABMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=CC1=O)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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